molecular formula C16H17NO3 B5097588 4-(3-methoxy-2-naphthoyl)morpholine

4-(3-methoxy-2-naphthoyl)morpholine

Cat. No.: B5097588
M. Wt: 271.31 g/mol
InChI Key: VZDICNRCTGVCTJ-UHFFFAOYSA-N
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Description

4-(3-Methoxy-2-naphthoyl)morpholine is a synthetic chemical building block featuring a morpholine ring amide-linked to a methoxy-substituted naphthalene group. The morpholine ring is a privileged scaffold in medicinal chemistry, known for its ability to improve the solubility and metabolic stability of lead compounds, as well as to enhance brain permeability due to its well-balanced lipophilic-hydrophilic profile and a pKa that favors blood-brain barrier penetration (PMC7877733). Compounds containing similar aryl-carbonyl-morpholine architectures have been investigated as key intermediates in the development of therapeutics, including enzyme inhibitors and receptor modulators for central nervous system (CNS) targets (PMC7877733). The naphthalene moiety provides a rigid, planar aromatic system that can engage in hydrophobic interactions and π-stacking within biological binding sites. Researchers may find this compound valuable as a precursor or structural motif in drug discovery programs, particularly in the synthesis of potential kinase inhibitors or G-protein-coupled receptor (GPCR) ligands where the morpholine group can act as a hydrogen bond acceptor. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(3-methoxynaphthalen-2-yl)-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-19-15-11-13-5-3-2-4-12(13)10-14(15)16(18)17-6-8-20-9-7-17/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDICNRCTGVCTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56322835
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(3-methoxy-2-naphthoyl)morpholine with structurally and functionally related morpholine derivatives, focusing on substituents, synthesis, physical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents/Functional Groups Key Properties/Applications References
4-(3-Methoxy-2-naphthoyl)morpholine 3-Methoxy-2-naphthoyl, morpholine Hypothesized receptor modulation
VPC-14449 4-(2,4-Dibromo-1H-imidazol-1-yl)thiazol-2-yl, morpholine Androgen receptor (AR-V7) inhibition
4-(Benzenesulfonyl)morpholine Benzenesulfonyl, morpholine High-pressure stability studies (Raman/IR)
4-[4-(3-Fluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]morpholine 3-Fluoro-2-methoxyphenylthiazole, morpholine Potential kinase inhibition
rac-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine Oxiranylmethoxy-thiadiazole, morpholine Material science applications

Physical and Spectroscopic Properties

  • Melting Points : Sulfonyl derivatives like 4-[(4-methoxyphenyl)sulfonyl]morpholine exhibit melting points of 109–110°C, whereas thiazole-containing compounds (e.g., VPC-14449) are typically oils or amorphous solids .
  • Spectroscopy : The methoxy and naphthoyl groups in 4-(3-methoxy-2-naphthoyl)morpholine would show characteristic IR peaks at ~1103 cm⁻¹ (C-O stretching) and ~1650 cm⁻¹ (C=O), similar to 4-(benzenesulfonyl)morpholine’s Raman spectra under pressure .

Key Research Findings and Discrepancies

  • Structural Corrections : Misreporting of substituent positions (e.g., VPC-14449’s imidazole bromination pattern) significantly alters biological activity, underscoring the need for rigorous NMR validation .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 4-(3-methoxy-2-naphthoyl)morpholine, and how can reaction conditions be optimized?

  • The synthesis typically involves coupling the 3-methoxy-2-naphthoic acid derivative with morpholine under amide-forming conditions. Key steps include:

  • Activation of the carboxylic acid using reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC) to form an acyl chloride or active ester intermediate.
  • Reaction with morpholine in anhydrous solvents (e.g., dichloromethane or THF) under inert atmosphere.
  • Purification via column chromatography or recrystallization to achieve high purity (>95%) .
    • Optimization parameters: Temperature control (0–25°C), stoichiometric ratios (1:1.2 acid/morpholine), and catalysts (e.g., DMAP for accelerated coupling) .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

  • 1H/13C NMR : Assign peaks for the naphthoyl aromatic protons (δ 7.2–8.5 ppm) and morpholine ring protons (δ 3.4–3.8 ppm). Methoxy groups appear as singlets near δ 3.9 ppm .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1650 cm⁻¹ and ether (C-O) vibrations at ~1100 cm⁻¹ .
  • X-ray Crystallography : Use SHELX software for structure refinement. Key metrics include R-factor (<5%) and bond-length/angle accuracy .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
  • Receptor Binding : Radioligand displacement assays (e.g., for GPCRs or kinases) to assess affinity (Ki values) .
  • Enzyme Inhibition : Fluorescence-based assays for evaluating inhibition of targets like cyclooxygenase (COX) or acetylcholinesterase .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to model binding poses in protein active sites (e.g., COX-2 or β-adrenergic receptors) .
  • Kinetic Analysis : Measure time-dependent inhibition (e.g., pre-incubation experiments) to distinguish competitive vs. non-competitive mechanisms .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to understand driving forces .

Q. What strategies are effective for structure-activity relationship (SAR) studies of morpholine derivatives?

  • Analog Synthesis : Modify substituents on the naphthoyl ring (e.g., halogens, methoxy positional isomers) and morpholine (e.g., N-alkylation) .
  • Pharmacophore Mapping : Identify critical functional groups (e.g., carbonyl, methoxy) using 3D-QSAR models .
  • In Silico Screening : Virtual libraries of derivatives can predict bioavailability (SwissADME) and toxicity (ProTox-II) .

Q. How should researchers resolve contradictions in reported biological activities or synthetic yields?

  • Reproducibility Protocols : Standardize assays (e.g., ATP-based viability tests vs. MTT) and solvent systems (DMSO concentration ≤0.1%) .
  • Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., random-effects models) to account for variability .
  • Advanced Characterization : Use LC-MS to verify compound integrity in biological assays, ruling out degradation artifacts .

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